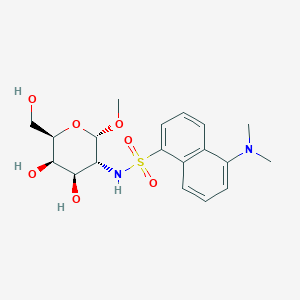
Methyl-N-dansylgalactosaminide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-N-dansylgalactosaminide (MNG) is a chemical compound used in scientific research as a tool to study the role of glycosylation in biological processes. Glycosylation is the process by which sugar molecules are attached to proteins or lipids, and it plays a critical role in many cellular functions, including cell signaling, protein folding, and immune response. MNG is a fluorescent analog of N-acetylgalactosamine (GalNAc), a common sugar molecule found in glycoproteins and glycolipids. MNG is used to label and track glycosylation events in cells and tissues, and to study the mechanisms by which glycosylation affects cellular processes.
Mechanism of Action
Methyl-N-dansylgalactosaminide works by binding to the sugar-binding site of lectins, which are proteins that recognize and bind to specific sugar molecules. By labeling glycoproteins and glycolipids with Methyl-N-dansylgalactosaminide, researchers can track the movement and turnover of these molecules in cells and tissues, and study the effects of glycosylation on protein function and signaling.
Biochemical and Physiological Effects
Methyl-N-dansylgalactosaminide has minimal effects on cellular metabolism and physiology, and is generally well-tolerated by cells and tissues. However, Methyl-N-dansylgalactosaminide labeling may alter the conformation and function of glycoproteins and glycolipids, and researchers should carefully evaluate the effects of Methyl-N-dansylgalactosaminide labeling on the biological activity of their target molecules.
Advantages and Limitations for Lab Experiments
Methyl-N-dansylgalactosaminide has several advantages as a tool for studying glycosylation in cells and tissues. It is highly specific for GalNAc residues, and can be used to label and track glycoproteins and glycolipids in a variety of cell types and tissues. Methyl-N-dansylgalactosaminide is also fluorescent, which allows for easy detection and quantification of labeled molecules. However, Methyl-N-dansylgalactosaminide labeling may alter the biological activity of glycoproteins and glycolipids, and researchers should carefully evaluate the effects of Methyl-N-dansylgalactosaminide labeling on their target molecules. Additionally, Methyl-N-dansylgalactosaminide labeling may not be appropriate for all glycosylation studies, and researchers should consider alternative labeling strategies based on the specific needs of their experiments.
Future Directions
For Methyl-N-dansylgalactosaminide research may include the development of new methods for synthesizing and using Methyl-N-dansylgalactosaminide, the identification of novel lectins and glycosylation pathways, and the application of Methyl-N-dansylgalactosaminide in new areas of research, such as glycan-based drug discovery and glycan engineering. Additionally, advances in imaging and microscopy techniques may enable more precise and detailed tracking of Methyl-N-dansylgalactosaminide-labeled glycoproteins and glycolipids in cells and tissues.
Synthesis Methods
Methyl-N-dansylgalactosaminide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of dansyl chloride with GalNAc, followed by methylation of the amino group with methyl iodide. Enzymatic synthesis involves the use of enzymes such as β-galactosidase and β-N-acetylhexosaminidase to transfer the dansyl-labeled GalNAc to glycoproteins or glycolipids.
Scientific Research Applications
Methyl-N-dansylgalactosaminide is widely used in scientific research to study the role of glycosylation in various cellular processes. It has been used to study the glycosylation of proteins involved in cancer, inflammation, and neurodegenerative diseases. Methyl-N-dansylgalactosaminide has also been used to study the glycosylation of viral proteins, and to develop glycan-based vaccines.
properties
CAS RN |
146440-32-6 |
|---|---|
Molecular Formula |
C19H26N2O7S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C19H26N2O7S/c1-21(2)13-8-4-7-12-11(13)6-5-9-15(12)29(25,26)20-16-18(24)17(23)14(10-22)28-19(16)27-3/h4-9,14,16-20,22-24H,10H2,1-3H3/t14-,16-,17+,18-,19+/m1/s1 |
InChI Key |
YVJGIGDFHMIDFH-FTWQHDNSSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H]3[C@H]([C@H]([C@H](O[C@@H]3OC)CO)O)O |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3C(C(C(OC3OC)CO)O)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3C(C(C(OC3OC)CO)O)O |
Other CAS RN |
146440-32-6 |
synonyms |
MDGA methyl alpha-N-dansylgalactosaminide methyl beta-N-dansylgalactosaminide methyl-N-dansylgalactosaminide methyl-N-dansylgalactosaminide, (beta-D-galacto)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



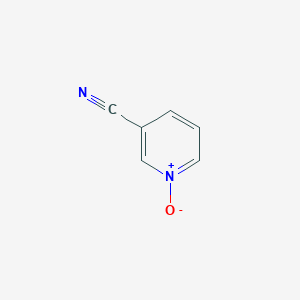
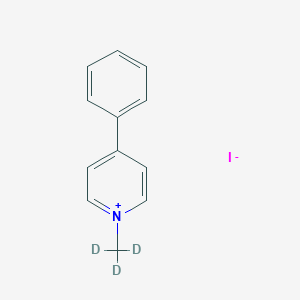
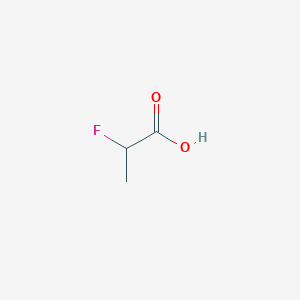




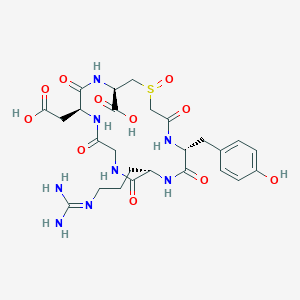

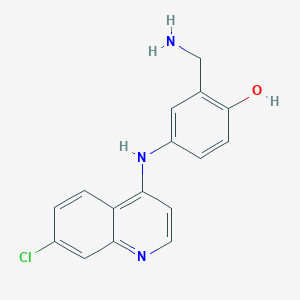

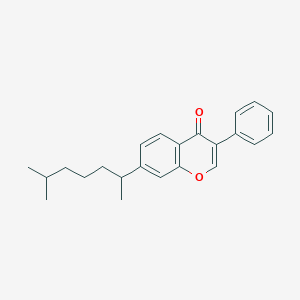
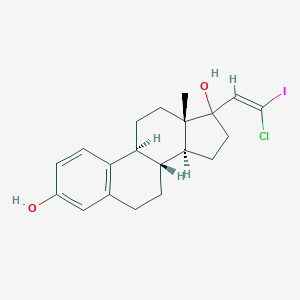
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)